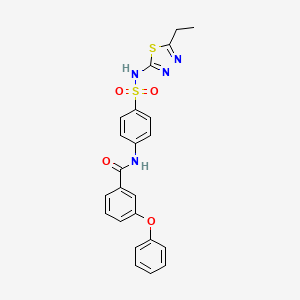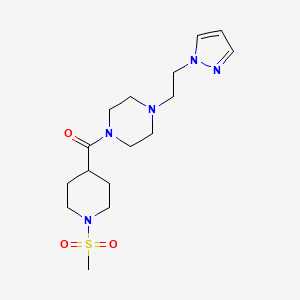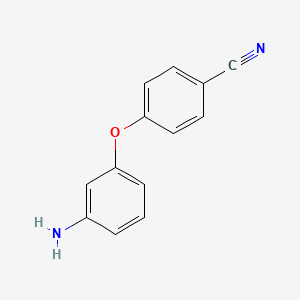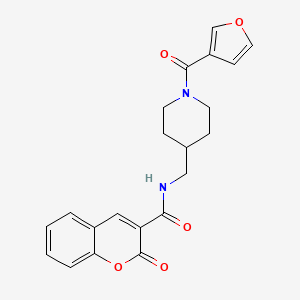![molecular formula C20H22N6 B2704883 3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380145-22-0](/img/structure/B2704883.png)
3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring, which is further substituted with a pyridazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyridazinyl intermediate, which is then coupled with the piperazine derivative
Preparation of Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 4-methylphenylhydrazine with a suitable dicarbonyl compound under acidic conditions.
Coupling with Piperazine: The pyridazinyl intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazinyl derivative.
Formation of Pyrimidine Ring: The final step involves the cyclization of the piperazinyl derivative with a suitable pyrimidine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be employed to modify the pyridazinyl or pyrimidine rings, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a biochemical probe.
Medicine: Due to its structural features, the compound is of interest in medicinal chemistry for the development of therapeutic agents, particularly those targeting neurological or oncological pathways.
Industry: The compound may find applications in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may act as an inhibitor or modulator of certain biological pathways, potentially affecting signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
Uniqueness
3-(4-Methylphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds
特性
IUPAC Name |
2-methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-15-3-5-17(6-4-15)18-7-8-20(24-23-18)26-13-11-25(12-14-26)19-9-10-21-16(2)22-19/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTBRYAKTJKMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-METHYL-N-[3-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2704802.png)
![2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-6-fluorobenzamide](/img/structure/B2704803.png)


![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2704809.png)

![tert-butyl N-{[(2,5-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2704811.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B2704813.png)




![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate](/img/structure/B2704823.png)
